7,8-(Methylenedioxy)-14-hydroxyberbane
Overview
Description
7,8-(Methylenedioxy)-14-hydroxyberbane: is a complex organic compound belonging to the class of protoberberine alkaloids. These alkaloids are known for their diverse biological activities and are often found in various medicinal plants. The methylenedioxy group in its structure is a significant feature that contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-(Methylenedioxy)-14-hydroxyberbane typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of benzylisoquinoline alkaloids as precursors. The methylenedioxy bridge formation is catalyzed by specific enzymes such as CYP719As, which exhibit high substrate regiospecificity . The reaction conditions often involve controlled temperatures and the presence of specific catalysts to ensure the correct formation of the methylenedioxy group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered yeast strains. These strains are optimized to produce the desired alkaloid through synthetic biology techniques, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-(Methylenedioxy)-14-hydroxyberbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylenedioxy group can participate in substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
7,8-(Methylenedioxy)-14-hydroxyberbane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 7,8-(Methylenedioxy)-14-hydroxyberbane involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, inhibition of specific metabolic processes, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Berberine: Another protoberberine alkaloid with similar structural features but different biological activities.
Stylopine: Contains a methylenedioxy bridge and exhibits anti-inflammatory properties.
Lycoctonine: Shares the methylenedioxy group but differs in its overall structure and biological effects
Uniqueness
7,8-(Methylenedioxy)-14-hydroxyberbane is unique due to its specific methylenedioxy bridge and hydroxyl group at the 14th position, which contribute to its distinct chemical reactivity and biological activities. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1S,15S,18S,20R)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9-trien-18-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c20-14-2-1-12-9-19-4-3-11-7-17-18(22-10-21-17)8-15(11)16(19)6-13(12)5-14;/h7-8,12-14,16,20H,1-6,9-10H2;1H/t12-,13+,14+,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHVJMFWPHDENI-AFHKOZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCC4=CC5=C(C=C4C3CC2CC1O)OCO5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN3CCC4=CC5=C(C=C4[C@@H]3C[C@@H]2C[C@H]1O)OCO5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909211 | |
Record name | 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104786-63-2 | |
Record name | 7,8-(methylenedioxy)-14-hydroxyberbane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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